Cas no 2229563-25-9 (3-(3-tert-butylphenyl)-3,3-difluoropropan-1-amine)

3-(3-tert-Butylphenyl)-3,3-difluoropropan-1-amine is a fluorinated amine compound characterized by its tert-butyl-substituted aromatic ring and difluoromethylene group. The presence of the tert-butyl group enhances steric hindrance, potentially improving stability and selectivity in synthetic applications. The difluoromethylene moiety contributes to increased lipophilicity and metabolic resistance, making it valuable in medicinal chemistry and agrochemical research. This compound serves as a versatile intermediate for the development of pharmaceuticals, ligands, and specialty chemicals. Its structural features allow for further functionalization, enabling tailored modifications for specific applications. The balanced combination of steric and electronic effects makes it a useful building block in organic synthesis.
3-(3-tert-butylphenyl)-3,3-difluoropropan-1-amine structure
2229563-25-9 structure
商品名:3-(3-tert-butylphenyl)-3,3-difluoropropan-1-amine
CAS番号:2229563-25-9
MF:C13H19F2N
メガワット:227.293470621109
CID:6030074
PubChem ID:165686678

3-(3-tert-butylphenyl)-3,3-difluoropropan-1-amine 化学的及び物理的性質

名前と識別子

    • 3-(3-tert-butylphenyl)-3,3-difluoropropan-1-amine
    • EN300-1973535
    • 2229563-25-9
    • インチ: 1S/C13H19F2N/c1-12(2,3)10-5-4-6-11(9-10)13(14,15)7-8-16/h4-6,9H,7-8,16H2,1-3H3
    • InChIKey: HEEVUCAKWAZLSN-UHFFFAOYSA-N
    • ほほえんだ: FC(CCN)(C1=CC=CC(=C1)C(C)(C)C)F

計算された属性

  • せいみつぶんしりょう: 227.14855593g/mol
  • どういたいしつりょう: 227.14855593g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 16
  • 回転可能化学結合数: 4
  • 複雑さ: 221
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 26Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.5

3-(3-tert-butylphenyl)-3,3-difluoropropan-1-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1973535-2.5g
3-(3-tert-butylphenyl)-3,3-difluoropropan-1-amine
2229563-25-9
2.5g
$4286.0 2023-09-16
Enamine
EN300-1973535-0.05g
3-(3-tert-butylphenyl)-3,3-difluoropropan-1-amine
2229563-25-9
0.05g
$1836.0 2023-09-16
Enamine
EN300-1973535-1.0g
3-(3-tert-butylphenyl)-3,3-difluoropropan-1-amine
2229563-25-9
1g
$2186.0 2023-06-01
Enamine
EN300-1973535-10.0g
3-(3-tert-butylphenyl)-3,3-difluoropropan-1-amine
2229563-25-9
10g
$9400.0 2023-06-01
Enamine
EN300-1973535-0.5g
3-(3-tert-butylphenyl)-3,3-difluoropropan-1-amine
2229563-25-9
0.5g
$2098.0 2023-09-16
Enamine
EN300-1973535-0.1g
3-(3-tert-butylphenyl)-3,3-difluoropropan-1-amine
2229563-25-9
0.1g
$1923.0 2023-09-16
Enamine
EN300-1973535-5g
3-(3-tert-butylphenyl)-3,3-difluoropropan-1-amine
2229563-25-9
5g
$6339.0 2023-09-16
Enamine
EN300-1973535-5.0g
3-(3-tert-butylphenyl)-3,3-difluoropropan-1-amine
2229563-25-9
5g
$6339.0 2023-06-01
Enamine
EN300-1973535-1g
3-(3-tert-butylphenyl)-3,3-difluoropropan-1-amine
2229563-25-9
1g
$2186.0 2023-09-16
Enamine
EN300-1973535-10g
3-(3-tert-butylphenyl)-3,3-difluoropropan-1-amine
2229563-25-9
10g
$9400.0 2023-09-16

3-(3-tert-butylphenyl)-3,3-difluoropropan-1-amine 関連文献

3-(3-tert-butylphenyl)-3,3-difluoropropan-1-amineに関する追加情報

Introduction to 3-(3-tert-butylphenyl)-3,3-difluoropropan-1-amine (CAS No: 2229563-25-9)

3-(3-tert-butylphenyl)-3,3-difluoropropan-1-amine, identified by the Chemical Abstracts Service Number (CAS No) 2229563-25-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of amine derivatives characterized by its unique structural features, which include a tertiary butyl substituent on a phenyl ring and the presence of two fluorine atoms on a propanamidine backbone. Such structural motifs are often engineered to enhance biological activity, metabolic stability, and binding affinity, making this molecule a promising candidate for further exploration in drug discovery.

The structure of 3-(3-tert-butylphenyl)-3,3-difluoropropan-1-amine is meticulously designed to leverage the synergistic effects of its substituents. The tert-butyl group attached to the phenyl ring contributes to steric hindrance, which can be critical in modulating interactions with biological targets such as enzymes and receptors. Meanwhile, the difluorine substitution on the propanamidine moiety introduces electronic and steric modifications that can fine-tune the compound's pharmacokinetic properties. These features make it an intriguing subject for studying structure-activity relationships (SAR) in the development of novel therapeutic agents.

In recent years, there has been a growing interest in fluorinated compounds due to their ability to improve drug properties such as lipophilicity, bioavailability, and resistance to metabolic degradation. The incorporation of fluorine atoms into molecular frameworks is well-documented to enhance binding affinity and selectivity. For instance, studies have shown that fluorine atoms can alter the electronic distribution within a molecule, leading to stronger interactions with biological targets. The difluoropropanamidine core in 3-(3-tert-butylphenyl)-3,3-difluoropropan-1-amine is particularly noteworthy, as it combines these benefits with additional functional groups that may contribute to its versatility in medicinal chemistry.

One of the most compelling aspects of this compound is its potential application in the development of small-molecule inhibitors for therapeutic targets. The amine functional group provides a hydrogen bond donor capability, which is essential for interactions with polar residues in proteins. Additionally, the presence of both fluorine atoms and a bulky tert-butyl group allows for fine-tuning of pharmacophoric features. Such structural elements are often exploited in designing molecules that exhibit high selectivity for specific biological pathways. For example, researchers have explored similar scaffolds in the quest to develop inhibitors of kinases and other enzyme families implicated in various diseases.

The synthesis of 3-(3-tert-butylphenyl)-3,3-difluoropropan-1-amine represents a testament to the advancements in synthetic organic chemistry. The introduction of multiple stereocenters and functional groups necessitates precise synthetic strategies to ensure high yield and purity. Modern methodologies involving transition metal catalysis, asymmetric synthesis, and fluorination techniques have made it feasible to construct complex molecules like this one with increasing efficiency. These synthetic advances not only facilitate access to novel compounds but also enable researchers to explore intricate structure-function relationships.

In academic research circles, CAS No: 2229563-25-9 has been cited in several publications exploring its potential as a building block for more complex pharmacophores. The compound's unique combination of electronic and steric features makes it suitable for derivatization into libraries of analogs for high-throughput screening (HTS). Such libraries are instrumental in identifying lead compounds that can be further optimized through medicinal chemistry interventions. The growing body of literature suggests that derivatives of this class may hold promise in addressing unmet medical needs across multiple therapeutic areas.

The pharmacological profile of 3-(3-tert-butylphenyl)-3,3-difluoropropan-1-amine is still under active investigation, but preliminary studies have highlighted its potential as an intermediate in drug development. Researchers are particularly interested in its interaction with target proteins and how modifications to its structure might enhance or diminish activity. Computational modeling techniques such as molecular docking and quantum mechanics calculations are being employed to predict binding affinities and understand mechanistic aspects at an atomic level. These computational approaches complement experimental efforts by providing rapid screening of virtual libraries derived from this core structure.

From a regulatory perspective, compounds like 2229563-25-9 must undergo rigorous evaluation before they can be considered for clinical use. Safety assessments, including toxicity studies and pharmacokinetic profiling, are essential steps in ensuring that new chemical entities meet stringent standards for human consumption. The pharmaceutical industry continues to invest heavily in developing efficient methodologies for these evaluations while maintaining compliance with international guidelines such as those set forth by the International Council for Harmonisation (ICH).

The future directions for research involving strongly basic amine derivatives like 2229563-25-9 appear promising given their versatility as starting materials or intermediates. As our understanding of biological systems grows more sophisticated so too does our ability to design molecules tailored for specific applications—be it modulating neural activity or targeting inflammatory pathways implicated in chronic diseases like cancer or autoimmune disorders. Collaborative efforts between synthetic chemists who create novel building blocks like this one will continue alongside biologists who elucidate mechanisms at which these molecules operate.

おすすめ記事

推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
河南东延药业有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
河南东延药业有限公司
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shanghai Jinhuan Chemical CO., LTD.
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.